2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is made. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Mass Spectral Analysis : The study of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide's mass spectral behavior revealed insights into the cleavage of acylamino substituents and the elimination of a hydroxyl radical. This understanding helps in the mass spectral analysis of related compounds (Mallen, Cort, & Cockerill, 1979).
Synthesis of Hybrid Anticonvulsants : Research involving the synthesis of new hybrid anticonvulsant agents, which includes various propanamide and butanamide derivatives, indicates the potential application of 2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide in developing antiepileptic drugs (Kamiński et al., 2015).
Urease Inhibition : A study on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed significant urease inhibition, suggesting potential biomedical applications in drug design (Nazir et al., 2018).
Sulfur Redox Chemistry : Research on cyanothioformamide and its reactions with isocyanates, leading to the formation of disulfides, highlights the role of sulfur redox chemistry in synthesizing complex compounds, which may be relevant to the study of this compound (Ketcham, Schaumann, & Adiwidjaja, 2001).
Synthesis of Protected Amino Alcohols : A study on tert-Butanesulfinyl aldimines and ketimines, as precursors in the synthesis of protected 1,2-amino alcohols, offers insight into synthetic pathways that could be applicable to the synthesis of related compounds like this compound (Tang, Volkman, & Ellman, 2001).
Cyanamide Moiety in Synthesis : The cyanamide moiety is a versatile building block for synthesizing nitrogen-containing heterocycles, which could be relevant to the synthesis and reactivity of this compound (Larraufie et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
2-butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-3-4-9-18-11(2)12(16)15-13(10-14)5-7-17-8-6-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFPKEKCXJXAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(C)C(=O)NC1(CCOCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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